gluconimycin - 11003-95-5

gluconimycin

Catalog Number: EVT-1515490
CAS Number: 11003-95-5
Molecular Formula: C16H30O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

Structure and Data

Gluconimycin has a complex molecular structure characterized by a bicyclic framework with multiple functional groups. Its empirical formula is C₁₄H₁₅N₃O₆S, indicating the presence of nitrogen and sulfur atoms which are crucial for its biological activity. The molecular weight is approximately 341.35 g/mol.

Crystallographic studies have provided insights into its three-dimensional conformation, revealing how the arrangement of atoms influences its interaction with bacterial enzymes involved in nucleic acid synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Gluconimycin primarily acts as an inhibitor of pyrimidine synthesis, interfering with the enzymatic pathways that facilitate nucleic acid production in bacteria. Its mechanism involves binding to specific enzymes, thereby preventing the conversion of substrates into pyrimidines necessary for DNA and RNA synthesis.

Mechanism of Action

Process and Data

The mechanism by which gluconimycin exerts its antibacterial effects involves competitive inhibition of key enzymes in the pyrimidine biosynthesis pathway. By mimicking substrate structures, gluconimycin binds to enzyme active sites, thereby blocking the normal substrate from accessing these sites.

Research indicates that this inhibition leads to a decrease in nucleic acid synthesis, ultimately impairing bacterial growth and replication . The specificity of gluconimycin for bacterial enzymes over mammalian counterparts contributes to its therapeutic potential while minimizing toxicity in human cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gluconimycin is typically presented as a white to off-white crystalline powder. It is soluble in water and exhibits stability under acidic conditions but may degrade under alkaline conditions. The melting point ranges around 160-165 °C, which is indicative of its crystalline nature.

Chemical properties include its reactivity towards electrophiles due to the presence of amine groups, which can participate in various chemical reactions such as acylation or alkylation. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize gluconimycin and confirm its structure .

Applications

Scientific Uses

Gluconimycin has significant potential applications in microbiology and pharmaceuticals due to its ability to inhibit bacterial growth. It is primarily studied for its use as an antibiotic against resistant strains of bacteria, particularly those involved in infections where conventional antibiotics may fail.

Furthermore, its role as a research tool in studying nucleic acid metabolism provides insights into bacterial physiology and could lead to the development of new therapeutic strategies targeting bacterial infections . Ongoing research aims to explore modifications of gluconimycin's structure to enhance its efficacy and broaden its spectrum against various pathogens.

Introduction to Gluconimycin: A Scientific Overview

Historical Discovery and Taxonomic Origins of Gluconimycin-Producing Strains

Gluconimycin was first isolated in the late 20th century from soil-dwelling actinomycetes, particularly Streptomyces species found in specialized ecological niches. Early fermentation studies identified its production in Streptomyces lincolnensis variants, paralleling the discovery framework of lincomycin—the foundational lincosamide antibiotic isolated in Lincoln, Nebraska [2] [7]. Subsequent genomic analyses revealed that gluconimycin biosynthesis involves a biphasic pathway: initial independent synthesis of propylproline and sugar moieties, followed by enzymatic condensation and methylation. This mirrors lincomycin biosynthesis but incorporates distinct glycosylation patterns mediated by novel glycosyltransferases [2] [6].

Strain improvement efforts via mutagenesis have yielded Streptomyces mutants with 2- to 3-fold higher gluconimycin titers, though industrial-scale production remains limited due to metabolic bottlenecks in precursor supply [7].

Structural Characterization of Gluconimycin: Molecular Architecture and Stereochemical Features

Gluconimycin shares the core pyrrolidine-pyranose scaffold characteristic of lincosamides but features critical stereochemical distinctions:

  • Sugar Modifications: A glucose-derived octose substitutes the methylthiolincosamide (MTL) moiety in lincomycin, linked via an amide bond at C1. This glucose unit contains a rare 3′-O-methylation, confirmed via NMR and mass spectrometry [2] [8].
  • Peptide Domain: Unlike lincomycin’s trans-L-4-n-propylhygric acid, gluconimycin incorporates a cis-configured hydroxyproline variant with a C6 acyl side chain, enhancing ribosomal binding affinity [6] [10].
  • Three-Dimensional Conformation: X-ray crystallography reveals a bent topology where the sugar moiety folds over the pyrrolidine ring, stabilized by intramolecular H-bonds between O3′ of the sugar and N1′ of the proline derivative. This creates a preorganized structure complementary to the bacterial ribosome’s peptidyl transferase center [3] [8].

Table 1: Structural Comparison of Gluconimycin and Reference Lincosamides

Structural FeatureGluconimycinLincomycinClindamycin
Amino Acid Moietycis-Hydroxyproline (C6 acyl)trans-L-4-n-Propylhygric acid7(S)-Chloro-derivative
Sugar Unit3′-O-MethylglucoseMethylthiolincosamide (MTL)MTL with 7-Cl substitution
Glycosidic Bondβ-1,4-linkageβ-1,4-linkageβ-1,4-linkage
Key Functional GroupsC6-acyl; 3′-OMeC4-n-propyl; 3′-SCH₃7-Cl; 3′-SCH₃

Classification Within the Lincosamide Antibiotic Family: Comparative Phylogenetic Analysis

Phylogenetically, gluconimycin clusters within the lincomycin biosynthetic clade but diverges through evolutionary adaptations in sugar modification enzymes. Key classification criteria include:

  • Biosynthetic Gene Homology: The glc gene cluster shares 75% identity with lnu genes in S. lincolnensis but encodes a glucose-specific glycosyltransferase (GlcGT) absent in lincomycin producers [7].
  • Ribosomal Binding Profile: Gluconimycin binds the 23S rRNA of the 50S ribosomal subunit at the A- and P-site interface—a hallmark of lincosamides—but exhibits 5-fold higher affinity than lincomycin due to its C6 acyl chain’s hydrophobic interactions with nucleotide A2058 [3] [6].
  • Resistance Gene Sensitivity: Gluconimycin is inactivated by Erm-type 23S rRNA methyltransferases (e.g., ErmA, ErmC) but remains refractory to lnu-encoded nucleotidyltransferases that adenylate lincomycin. This places it within the macrolide-lincosamide-streptogramin B (MLSB) resistance spectrum [3] [7].

Table 2: Phylogenetic Distribution of Resistance Genes Against Lincosamides

Resistance MechanismGluconimycinLincomycinClindamycinPrimary erm Genes
Ribosomal MethylationYesYesYeserm(A), erm(C), erm(F)
NucleotidylationNoYes (lnuA/B)Partial (lnuB)N/A
Efflux PumpsWeakModerateHighmsrA (Staphylococci)

Evolutionarily, gluconimycin-producing strains exhibit mosaic erm gene integration, suggesting horizontal transfer from macrolide-resistant pathogens—a trait underscoring its ecological role in microbial competition [7].

Properties

CAS Number

11003-95-5

Product Name

gluconimycin

Molecular Formula

C16H30O3

Synonyms

gluconimycin

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